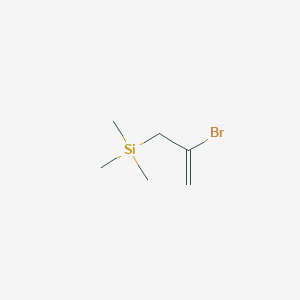

(2-Bromoallyl)trimethylsilane

Description

Significance of (2-Bromoallyl)trimethylsilane as a Versatile Organosilicon Reagent

This compound is a key organosilicon compound recognized for its versatility and unique reactivity in organic synthesis. lookchem.comchemimpex.com As a member of the β-silyl alkyl halide family, it serves as an important intermediate for building complex molecules. thieme-connect.de The strategic placement of a bromine atom on the allyl group and a trimethylsilyl (B98337) group on the adjacent carbon gives the molecule a distinct reactivity profile. The trimethylsilyl group, in particular, enhances the compound's stability and its solubility in organic solvents, which simplifies its handling and use in a wide array of chemical reactions. chemimpex.com

Its importance is underscored by its application across various sectors of the chemical industry. Researchers in pharmaceutical development utilize it for the synthesis of biologically active compounds, which is a critical aspect of drug discovery. chemimpex.com In material science, it is employed in creating advanced materials, such as polymers and coatings with enhanced durability and chemical resistance. chemimpex.com The compound's ability to act as a precursor for various functionalized organic molecules makes it an indispensable tool for chemists aiming to construct elaborate molecular frameworks with high precision. lookchem.comchemimpex.com

Overview of its Strategic Utility in Carbon-Carbon Bond Formation and Molecular Functionalization

The primary utility of this compound in organic synthesis lies in its role as a bifunctional reagent, enabling sophisticated carbon-carbon bond formations and molecular functionalizations. frontiersin.org It is extensively used in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C bonds. chemimpex.comlibretexts.org For instance, it participates in reactions like the Hiyama coupling, where organosilanes couple with organic halides. organic-chemistry.org

A significant application of this reagent is in annulation reactions, where it is used to construct five-membered carbocycles and heterocycles. acs.orgthieme-connect.de This is achieved through processes where the reagent acts as a linchpin, bringing together different molecular fragments to form a new ring system. For example, under Lewis acid catalysis, it can react with aldehydes to form γ-bromo alcohols, which can then be converted into lactones like 3-methylenedihydrofuran-2(3H)-one through carbonylation. thieme-connect.de

Furthermore, this compound is a precursor in palladium-catalyzed cascade cyclizations. rsc.orgrsc.org These complex reactions can generate bicyclic silylated cyclohexadienes from silylated bromoenynes and other coupling partners. rsc.org The reagent's structure allows for sequential reactions, where both the bromoalkene and the allylsilane moieties can participate in bond-forming events, leading to the rapid assembly of intricate polycyclic systems. thieme-connect.dersc.org This dual reactivity permits a strategic approach to synthesis, where the order of unmasking the two reactive centers can be controlled to achieve different molecular architectures, such as methylenecyclopentane (B75326) annulation. thieme-connect.de Its role as a nucleophile is also well-documented, attacking electrophiles to form new carbon-carbon bonds. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrSi/c1-6(7)5-8(2,3)4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPQCAARZVEFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400261 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81790-10-5 | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Bromoallyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoallyl Trimethylsilane

Preparation of (2-Bromoallyl)trimethylsilane via Halogenated Propene Precursors

The use of readily available halogenated propenes as starting materials offers a direct and efficient way to construct the this compound framework. Two distinct methods are highlighted below, each employing different silylating agents and reaction conditions.

Synthesis from 2,3-Dibromopropene (B1205560) through Trichlorosilane (B8805176)/Ethylamine and Subsequent Methylation

A key route to this compound involves the reaction of 2,3-dibromopropene with trichlorosilane in the presence of a tertiary amine base, such as triethylamine, followed by methylation. This multi-step process begins with the formation of a silylated intermediate.

The initial step is believed to proceed via a hydrosilylation or a related addition-elimination pathway, where trichlorosilane adds across the double bond of 2,3-dibromopropene, facilitated by the amine. The resulting intermediate is then treated with a methylating agent, typically a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, to replace the chloro substituents on the silicon atom with methyl groups, affording the final this compound product.

Table 1: Reaction Parameters for Synthesis from 2,3-Dibromopropene

| Parameter | Condition |

| Starting Material | 2,3-Dibromopropene |

| Silylating Agent | Trichlorosilane (HSiCl₃) |

| Base | Triethylamine (Et₃N) or Ethylamine (EtNH₂) |

| Methylating Agent | Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li) |

| Solvent | Typically an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) |

Formation of (2-Haloallyl)trimethylsilanes from 1,2-Dihaloallyl Groups Utilizing Trimethylsilyllithium and Copper(I) Iodide

An alternative strategy for the synthesis of (2-haloallyl)trimethylsilanes, including the bromo derivative, involves the use of a pre-formed silyl (B83357) nucleophile. This method utilizes trimethylsilyllithium, often in the presence of a copper(I) salt like copper(I) iodide, to react with a 1,2-dihaloallyl precursor.

The reaction likely proceeds through the formation of a silylcuprate species in situ, which then acts as a soft nucleophile. This cuprate (B13416276) undergoes a nucleophilic substitution reaction with the 1,2-dihaloallyl substrate. The regioselectivity of this reaction is crucial, with the silyl group preferentially attacking at the less substituted carbon of the allylic system, leading to the formation of the desired (2-Haloallyl)trimethylsilane.

Table 2: Reagents for Synthesis from 1,2-Dihaloallyl Precursors

| Reagent | Function |

| Substrate | 1,2-Dihaloallyl compound (e.g., 1,2-dibromopropene) |

| Silylating Reagent | Trimethylsilyllithium ((CH₃)₃SiLi) |

| Catalyst/Additive | Copper(I) iodide (CuI) |

| Solvent | Aprotic, ethereal solvent such as tetrahydrofuran (THF) |

Comparative Analysis of Synthetic Routes to this compound

Both synthetic methodologies present viable pathways to this compound, but they differ in terms of reagent handling, reaction conditions, and potential scope.

The route starting from 2,3-dibromopropene and trichlorosilane is attractive due to the commercial availability and lower cost of the starting materials. However, it is a multi-step process that involves the handling of moisture-sensitive and corrosive trichlorosilane, as well as pyrophoric organometallic methylating agents. The success of this route is also dependent on the careful control of reaction conditions to avoid side reactions.

The method employing trimethylsilyllithium and a copper(I) catalyst offers a more direct approach to the carbon-silicon bond formation. The use of a pre-formed silyl nucleophile can lead to higher selectivity and milder reaction conditions. However, trimethylsilyllithium is a highly reactive and air-sensitive reagent that needs to be prepared in situ or handled with specialized techniques, which might be a limiting factor for large-scale synthesis. The cost and stability of the silylating agent are also important considerations.

Table 3: Comparative Overview of Synthetic Routes

| Feature | Synthesis from 2,3-Dibromopropene | Synthesis from 1,2-Dihaloallyl Groups |

| Number of Steps | Multi-step | Typically one-pot or two steps |

| Reagent Handling | Involves corrosive and pyrophoric reagents | Requires handling of highly air-sensitive reagents |

| Starting Material Cost | Generally lower | Can be higher depending on the silyl source |

| Potential for Scale-up | Potentially more challenging due to reagent handling | May be more amenable to scale-up with proper equipment |

| Selectivity Control | May require careful optimization | Can offer higher selectivity |

Reactivity Profiles and Mechanistic Investigations of 2 Bromoallyl Trimethylsilane

Influence of the Trimethylsilyl (B98337) Group on the Reactivity and Stability of (2-Bromoallyl)trimethylsilane

The trimethylsilyl (TMS) group, characterized by its chemical inertness and significant molecular volume, exerts a profound influence on the reactivity and stability of this compound. wikipedia.org This influence is primarily attributed to the β-silicon effect, a phenomenon where a silicon atom β to a carbocation stabilizes the positive charge. This stabilization facilitates reactions that proceed through a carbocationic intermediate, making the allylic system more amenable to nucleophilic attack.

The presence of the bulky TMS group also introduces steric hindrance, which can direct the regioselectivity of certain reactions. wikipedia.org Furthermore, the silicon-carbon bond is relatively stable under many conditions but can be selectively cleaved, a property that is exploited in various synthetic transformations. researchgate.net The trimethylsilyl group can stabilize adjacent reactive centers, such as radicals or anions, thereby influencing the course of reactions. For instance, it has been noted for its ability to stabilize alkynyl systems, a principle that extends to other unsaturated frameworks. nih.gov

The key effects of the trimethylsilyl group are summarized below:

| Feature | Influence on this compound |

| β-Silicon Effect | Stabilizes carbocation intermediates at the allylic position, enhancing reactivity towards nucleophiles. |

| Steric Hindrance | Directs the regioselectivity of incoming reagents, favoring attack at the less hindered γ-position. |

| C-Si Bond Stability | Provides a stable scaffold that can be selectively cleaved under specific conditions to generate new functionalities. |

| Electronic Effects | Can stabilize adjacent radical or anionic intermediates, influencing reaction pathways. |

Nucleophilic and Electrophilic Reactivity Pathways of this compound

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting partner. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.comyoutube.com

Nucleophilic Reactivity: The π-bond of the allyl group allows the compound to act as a nucleophile. In the presence of a strong electrophile, the double bond can attack the electron-deficient center. This reactivity is central to its use in allylation reactions. For instance, it can react with aldehydes and ketones in the presence of a Lewis acid to form homoallylic alcohols. The initial step involves the attack of the double bond on the activated carbonyl carbon.

Electrophilic Reactivity: The carbon atom bearing the bromine is electrophilic due to the electron-withdrawing nature of the halogen. This allows it to be attacked by nucleophiles. libretexts.org This pathway is prominent in substitution reactions where the bromide ion acts as a leaving group. Organometallic reagents, such as Grignard reagents or organocuprates, can displace the bromide to form new carbon-carbon bonds. chemicalbook.com

| Reactivity Type | Description | Example Reaction Partner |

| Nucleophilic | The π-electrons of the double bond attack an electron-deficient species. | Aldehydes, Ketones, Acyl Chlorides |

| Electrophilic | The carbon atom attached to the bromine is attacked by an electron-rich species. | Grignard Reagents, Organocuprates, Enolates |

Mechanisms of Lewis Acid-Mediated Transformations Involving this compound

Lewis acids play a crucial role in activating this compound towards nucleophilic attack, particularly in reactions involving its allylic moiety. Lewis acids are electron-pair acceptors and function by coordinating to an atom with lone pairs, thereby increasing the electrophilicity of the molecule. nih.gov

In the context of reactions with carbonyl compounds, the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the nucleophilic double bond of the allylsilane.

The general mechanism proceeds as follows:

Activation: The Lewis acid coordinates to the electrophile (e.g., an aldehyde).

Nucleophilic Attack: The π-bond of this compound attacks the activated electrophile, forming a new carbon-carbon bond. This attack typically occurs at the γ-position relative to the silyl (B83357) group, leading to an allylic rearrangement.

Carbocation Formation: A β-silyl carbocation intermediate is formed. This intermediate is stabilized by the β-silicon effect.

Elimination: The trimethylsilyl group is eliminated, often facilitated by a nucleophile (e.g., a halide from the Lewis acid), to regenerate the double bond in the product, a process known as the Hosomi-Sakurai reaction.

This mechanistic pathway highlights the synergistic role of the trimethylsilyl group in stabilizing the key intermediate and the Lewis acid in activating the reaction partner.

Elucidation of Radical Chain Mechanisms with 2-Bromoallyl Radical Intermediates

Under certain conditions, particularly those involving radical initiators (e.g., AIBN) or photolysis, reactions of this compound can proceed via radical chain mechanisms. fiveable.me These mechanisms involve the formation of a 2-bromoallyl radical as a key intermediate. lumenlearning.com

A radical chain reaction typically consists of three main stages: initiation, propagation, and termination. youtube.com

Initiation: The reaction is initiated by the homolytic cleavage of a weak bond in a radical initiator to generate free radicals. rutgers.edu These radicals can then abstract the bromine atom from this compound to form the 2-bromoallyl radical.

Initiator → 2 R•

R• + CH₂(TMS)C(Br)=CH₂ → R-Br + •CH₂(TMS)C=CH₂ ↔ CH₂(TMS)C•-CH₂

Propagation: The 2-bromoallyl radical is a resonance-stabilized species. It can then react with another molecule, propagating the chain. For example, it can add across the double bond of an alkene. The resulting radical can then abstract a bromine atom from another molecule of this compound, regenerating the 2-bromoallyl radical and continuing the chain. lumenlearning.com

•CH₂(TMS)C=CH₂ + Substrate → New Radical

New Radical + CH₂(TMS)C(Br)=CH₂ → Product + •CH₂(TMS)C=CH₂

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. youtube.com

2 Radicals → Stable Molecule

The stability of the resonance-delocalized 2-bromoallyl radical intermediate is a crucial factor that favors these radical pathways over competing ionic reactions under specific conditions.

Stereoelectronic Effects and Mechanistic Role of the C-Si Bond Cleavage in Reactions of this compound

Stereoelectronic effects are critical in dictating the outcome of reactions involving this compound, particularly concerning the cleavage of the carbon-silicon (C-Si) bond. The key stereoelectronic requirement for the β-silicon effect to operate effectively is an anti-periplanar arrangement between the C-Si bond and the developing p-orbital of the carbocationic intermediate.

This geometric alignment allows for optimal hyperconjugation, where the σ-electrons of the C-Si bond donate into the empty p-orbital of the carbocation, providing significant stabilization. This stabilization dictates the regioselectivity of nucleophilic attack, favoring the formation of the β-silyl carbocation.

The cleavage of the C-Si bond is often the final, irreversible step in many reactions, such as the Hosomi-Sakurai allylation. This step is mechanistically significant as it drives the reaction forward and results in the formation of a new double bond. The cleavage can be facilitated by a nucleophile attacking the silicon atom, often in a concerted or stepwise manner following the formation of the carbocationic intermediate. The strength of the silicon-fluorine bond, for example, makes fluoride (B91410) ions particularly effective for promoting C-Si bond cleavage. study.comrsc.org

The mechanistic role of the C-Si bond cleavage can be summarized as:

Stabilization: The C-Si bond stabilizes the key carbocation intermediate through hyperconjugation.

Regiocontrol: The requirement for an anti-periplanar arrangement influences the stereochemical and regiochemical outcome of the reaction.

Understanding these stereoelectronic principles is essential for predicting and controlling the reactivity of this compound in organic synthesis.

Advanced Synthetic Applications of 2 Bromoallyl Trimethylsilane

Cross-Coupling Reactions Utilizing (2-Bromoallyl)trimethylsilane

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. unistra.fr The presence of the vinyl bromide in this compound makes it an excellent electrophilic partner in these transformations.

The general mechanism of palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In reactions involving this compound, the cycle typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of the silane (B1218182). This step forms an organopalladium(II) complex.

Subsequently, in a reaction such as a Suzuki-Miyaura coupling, a transmetalation step occurs where an organic group is transferred from an organoboron compound (e.g., a boronic acid or ester) to the palladium(II) center, displacing the bromide. unistra.frillinois.edu The final step, reductive elimination, involves the formation of a new carbon-carbon bond between the two organic partners and the regeneration of the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov The choice of ligands, base, and solvent system is crucial for optimizing reaction efficiency and yield. nih.gov

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Intermediate |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Allyl(bromo)palladium(II) complex |

| Transmetalation | An organic group (R) from an organometallic reagent (e.g., R-B(OR)₂) replaces the bromide on the palladium center. | Di-organopalladium(II) complex |

| Reductive Elimination | The two organic groups are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst. | Product and Pd(0) |

Chemoselectivity is a critical consideration when a molecule contains multiple reactive sites. This compound possesses both a reactive vinyl bromide and a nucleophilic allylsilane. Palladium catalysts can be directed to selectively react at the C-Br bond for cross-coupling while leaving the allylsilane moiety intact. This selectivity allows for the synthesis of complex bifunctional molecules that can be used in subsequent transformations. nih.gov

Studies on related 2-bromoallyl esters have shown that palladium catalysts preferentially facilitate oxidative addition at the vinylic C-Br bond over reactions involving the allylic C-O bond. acs.org This preference is attributed to the relative ease of fission of the C-Br bond under these catalytic conditions. This principle extends to this compound, enabling its use as a building block where the allylsilane group is preserved for later synthetic manipulations, such as a Hosomi-Sakurai allylation.

A sophisticated application of this compound chemistry involves its incorporation into substrates for palladium-catalyzed cascade cyclizations. rsc.org In these reactions, a molecule containing both a bromoalkene (derived from this compound) and a silylalkyne is synthesized. rsc.orgresearchgate.net

The reaction is initiated by the oxidative addition of palladium to the C-Br bond. This is followed by an intramolecular carbopalladation, where the newly formed vinylpalladium species adds across the tethered alkyne. This cyclization step generates a new ring system and an exocyclic allylpalladium intermediate. Subsequent reaction, often a cross-coupling with an organostannane, yields complex bicyclic silylated cyclohexadienes. rsc.orgresearchgate.net These products can be further elaborated, for instance, through oxidation to bicyclic enones and phenols. rsc.orgrsc.orgresearchgate.net

Table 2: Example of a Palladium-Catalyzed Cascade Cyclization

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Dimethyl 2-(2-bromoallyl)-2-(3-(isopropoxydimethylsilyl)prop-2-ynyl)malonate | Pd₂(dba)₃, P(2-furyl)₃, vinyltributyltin | Bicyclic silylated cyclohexadiene | rsc.orgresearchgate.net |

Allylation Reactions Mediated by this compound

The allylsilane functional group in this compound serves as a potent nucleophile in the presence of Lewis acids, enabling the allylation of various electrophiles, most notably carbonyl compounds.

Table 3: Hosomi-Sakurai Reaction Overview

| Component | Role | Example |

|---|---|---|

| Allylsilane | Nucleophile | This compound |

| Electrophile | Substrate | Ketones, Aldehydes |

| Lewis Acid | Catalyst/Activator | TiCl₄, SnCl₄, BF₃·OEt₂ |

| Product | | Homoallylic Alcohol |

When the Hosomi-Sakurai reaction is performed on aldehydes or ketones that contain existing stereocenters, the formation of a new stereocenter can proceed with a high degree of diastereoselectivity. frontiersin.org The stereochemical outcome is often governed by the structure of the substrate and the reaction conditions. For example, the allylation of chiral aldehydes often follows Felkin-Anh or chelation-controlled models to afford predominantly one diastereomer. core.ac.uk

The reaction typically proceeds through a chair-like transition state, and the use of specific crotyl-organosilane or -borane reagents has been shown to yield syn- and anti-diastereomers with high stereocontrol. organic-chemistry.org While specific diastereoselectivity data for this compound is highly substrate-dependent, the general principles of the Hosomi-Sakurai reaction suggest it is a valuable tool for stereocontrolled synthesis. The reaction is known to be highly diastereoselective, often yielding syn-addition products when reacting with aldehydes. frontiersin.org

Principles of Cram Chelation Control in this compound Allylation

The stereochemical outcome of the addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis. The allylation of α-chiral aldehydes with this compound can be effectively controlled by leveraging principles of stereoselectivity, most notably the Cram chelation control model. This model is particularly relevant when a chelating functional group is present at the α-position of the aldehyde, which can coordinate with a Lewis acid catalyst.

In such cases, the Lewis acid coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This conformational constraint dictates the trajectory of the incoming nucleophile. The this compound, acting as the nucleophile, will then preferentially attack the carbonyl carbon from the less sterically hindered face of the plane of the chelate ring. This approach generally leads to the formation of the syn diastereomer with high selectivity.

A practical application of this principle is demonstrated in the synthesis of a key intermediate for the marine natural product, amphidinol 3. In this synthesis, the allylation of a chiral aldehyde with this compound in the presence of titanium tetrachloride (TiCl₄) as a Lewis acid proceeds via a Cram chelate intermediate. nih.gov The titanium tetrachloride coordinates to the carbonyl oxygen and an adjacent oxygen atom, locking the conformation of the substrate. nih.gov The subsequent nucleophilic attack by this compound occurs with high diastereoselectivity, affording the desired syn homoallylic alcohol. nih.gov This example underscores the power of Cram chelation control in directing the stereochemical course of reactions involving this compound, enabling the precise construction of stereochemically rich molecules.

| Model | Key Feature | Predicted Major Diastereomer |

| Cram Chelation | Lewis acid coordination to carbonyl and α-heteroatom | Syn |

| Felkin-Anh | Steric control in a non-chelated, staggered conformation | Anti |

Synthesis of Homoallylic Alcohols via this compound Chemistry

Homoallylic alcohols are valuable building blocks in organic synthesis, serving as precursors to a variety of functional groups and complex natural products. The reaction of this compound with carbonyl compounds, particularly aldehydes, provides a direct and efficient route to these important structures. This transformation is a specific example of the broader class of Hosomi-Sakurai allylations, which involve the Lewis acid-mediated reaction of an allylsilane with an electrophile.

The general protocol for the synthesis of homoallylic alcohols using this compound involves the activation of the carbonyl substrate with a suitable Lewis acid. This activation enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the γ-carbon of the allylsilane. The reaction proceeds through a carbocationic intermediate that is stabilized by the β-silicon effect. A subsequent elimination of the silyl (B83357) group, often facilitated by a halide from the Lewis acid, yields the homoallylic alcohol and a stable silyl halide.

As discussed in the context of Cram chelation control, the reaction can be rendered highly diastereoselective when applied to chiral aldehydes. nih.gov The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective formation of either syn or anti diastereomers. The resulting homoallylic alcohols, containing a vinyl bromide moiety, are versatile intermediates that can be further elaborated through various cross-coupling reactions or other transformations.

| Carbonyl Compound | Lewis Acid | Product |

| Aldehyde | TiCl₄, SnCl₄, BF₃·OEt₂ | Secondary Homoallylic Alcohol |

| Ketone | TiCl₄, SnCl₄, BF₃·OEt₂ | Tertiary Homoallylic Alcohol |

Utility in the Synthesis of α-Methylene-γ-Lactones

The α-methylene-γ-lactone is a prominent structural motif found in a vast array of biologically active natural products, many of which exhibit significant cytotoxic and anticancer properties. This compound has proven to be a valuable reagent for the introduction of the key α-methylene group in the synthesis of these important lactones.

The synthetic strategy typically commences with the reaction of the Grignard reagent derived from this compound with an epoxide. This reaction introduces the 1-trimethylsilylmethylvinyl group, which serves as a masked α-methylene group. mit.edu The resulting 2-(2-hydroxy-ethyl)-allylsilane is then subjected to a sequence of reactions to construct the lactone ring. This often involves oxidation of the primary alcohol to a carboxylic acid, followed by an intramolecular cyclization.

The final step, the formation of the exocyclic double bond, can be achieved through various methods, including fluoride-mediated protodesilylation-lactonization. The versatility of this approach allows for the synthesis of a wide range of substituted α-methylene-γ-lactones, including those fused to other ring systems. mit.edu For instance, this methodology has been successfully applied to the synthesis of bicyclic and tricyclic α-methylene-γ-lactones, demonstrating its utility in the construction of complex molecular frameworks. mit.edu

| Starting Material | Key Intermediate | Final Product |

| Epoxide | 2-(2-hydroxy-ethyl)-allylsilane | α-Methylene-γ-lactone |

Cyclization and Annulation Strategies Involving this compound

The strategic incorporation of this compound into organic molecules provides access to precursors primed for powerful cyclization and annulation reactions. These transformations enable the efficient construction of complex cyclic and polycyclic systems, which are prevalent in natural products and medicinally important compounds.

Synthesis of Fused-Ring Bicyclic Silanes and Phenols from this compound Precursors

A sophisticated application of this compound-derived precursors is found in the palladium-catalyzed cascade cyclization for the synthesis of fused-ring bicyclic silanes, which can be subsequently oxidized to the corresponding phenols. This methodology provides a late-stage route to polycyclic phenolic structures, which are common motifs in bioactive molecules.

The synthesis of the necessary precursors begins with the alkylation of dimethyl 2-(2-bromoallyl)malonate with an alkynyl electrophile. mit.edudntb.gov.ua This introduces the bromoalkene and alkyne functionalities connected by a tether. The resulting bromoenyne is then silylated to afford the substrate for the cascade cyclization.

The key palladium-catalyzed reaction proceeds through a sequence of carbopalladation and cyclization steps. The reaction of the silylated bromoenyne with an alkenylstannane in the presence of a palladium catalyst initiates the cascade, leading to the formation of a bicyclic silylated cyclohexadiene. nih.govmit.edudntb.gov.ua These bicyclic silane products are valuable synthetic intermediates. Their utility is highlighted by their oxidation to bicyclic enones and, importantly, to fused-ring phenols, offering a novel and strategic approach to these important aromatic compounds. nih.govmit.edudntb.gov.ua

| Precursor | Catalyst | Product | Subsequent Transformation |

| Silylated Bromoenyne | Palladium Complex | Fused-Ring Bicyclic Silane | Oxidation to Phenol |

Intramolecular Cyclization Pathways Initiated by this compound Derived Intermediates

Intermediates derived from this compound are well-suited for a variety of intramolecular cyclization reactions, providing access to a range of carbo- and heterocyclic systems. The allylsilane moiety within these intermediates can act as an internal nucleophile, attacking an electrophilic center within the same molecule to forge a new ring.

A prominent example of this strategy is the intramolecular cyclization of ω-formylallylsilanes, which can be prepared from precursors incorporating the this compound unit. In the presence of a Lewis acid or a protonic acid, the aldehyde is activated, and the tethered allylsilane undergoes a cyclization reaction to form a carbocycle. mit.edunih.gov The stereochemical outcome of this cyclization can be influenced by the geometry of the allylsilane and the reaction conditions. nih.gov The resulting cyclic products can then be further transformed, for instance, into α-methylene-γ-lactones. mit.edunih.gov

Furthermore, radical cyclization pathways offer another avenue for the ring closure of intermediates derived from this compound. The bromine atom can serve as a radical precursor. Upon initiation, the resulting radical can undergo an intramolecular addition to a suitably positioned unsaturated bond, leading to the formation of a cyclic radical intermediate. Subsequent trapping of this radical affords the cyclized product. This approach has been utilized for the synthesis of various substituted ring systems.

| Intermediate | Reaction Type | Product |

| ω-Formylallylsilane | Lewis/Protonic Acid-Catalyzed Cyclization | Carbocycle |

| Bromo-alkenyl derivative | Radical Cyclization | Carbo- or Heterocycle |

Annulation Approaches for Five-Membered Carbo- and Heterocycles Using this compound

Annulation reactions, which involve the formation of a new ring onto an existing system, are powerful tools in synthetic organic chemistry. While various organosilane reagents have been extensively developed for [3+2] annulation strategies to construct five-membered rings, the specific application of this compound in this context is not as well-documented.

The Danheiser annulation, for example, famously employs allenylsilanes and propargylsilanes as three-carbon components in [3+2] cycloadditions with electron-deficient alkenes to form cyclopentenes and other five-membered rings. mit.edu Similarly, trimethylenemethane (TMM) cycloadditions, often utilizing precursors like 3-acetoxy-2-trimethylsilylmethyl-1-propene, provide a versatile method for the synthesis of highly substituted five-membered carbocycles. nih.gov

Although direct analogues of these [3+2] annulations using this compound as the three-carbon synthon are not prevalent in the literature, the structural features of the molecule suggest potential for such transformations. The development of novel activation methods could potentially enable this compound or its derivatives to participate in annulation reactions for the construction of five-membered carbo- and heterocycles. Future research in this area may unlock new synthetic pathways based on this versatile reagent.

Strategic Introduction of Functional Groups and Complex Molecular Architectures

The strategic application of this compound facilitates the introduction of key functional groups and the assembly of complex molecular architectures, serving as a cornerstone in multi-step synthetic sequences.

Enabling Synthesis of Diverse Complex Organic Structures with this compound

This compound is a powerful tool for creating carbon-carbon bonds, primarily through Lewis acid-catalyzed allylation reactions. The Hosomi-Sakurai reaction, a cornerstone of C-C bond formation, frequently employs allylsilanes to react with various electrophiles, such as carbonyl compounds.

In this context, this compound serves as a nucleophile. The reaction is typically activated by a Lewis acid, like titanium tetrachloride (TiCl₄), which coordinates to the electrophile (e.g., an aldehyde or ketone), rendering it more susceptible to nucleophilic attack. The allylsilane then adds to the activated electrophile. A key feature of this reaction is the β-silicon effect, where the silicon atom stabilizes the transient positive charge (carbocation) that develops at the β-position during the reaction, facilitating the transfer of the allyl group. nih.gov This process is highly diastereoselective, particularly when reacting with chiral aldehydes, due to established stereochemical models like the Cram chelation control mechanism. nih.gov

The resulting homoallylic alcohol product retains the vinyl bromide moiety, which can be used for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings), effectively allowing for the introduction of a wide range of substituents. This two-stage reactivity makes this compound a valuable linchpin in assembling complex organic structures from simpler precursors.

Table 1: Hosomi-Sakurai Allylation using this compound

| Feature | Description |

|---|---|

| Reaction Type | Lewis acid-mediated allylation of an electrophile. |

| Role of Reagent | Acts as a stable and effective allyl anion equivalent. |

| Key Mechanistic Feature | Stabilization of the β-carbocationic intermediate by the trimethylsilyl (B98337) group (β-silicon effect). nih.gov |

| Common Lewis Acids | Titanium tetrachloride (TiCl₄), Boron trifluoride (BF₃), Tin tetrachloride (SnCl₄). mdpi.com |

| Stereocontrol | High diastereoselectivity achievable with chiral electrophiles, often governed by chelation control. nih.gov |

| Product Functionality | Yields a homoallylic alcohol containing a vinyl bromide group, ready for further functionalization. |

Precursor Role of this compound in Aziridine and Epoxide Synthesis

Aziridines and epoxides are highly valuable three-membered heterocyclic compounds due to their ring strain, which makes them versatile intermediates for synthesizing more complex nitrogen- and oxygen-containing molecules. While the synthesis of these heterocycles from various alkenes is well-established, specific methods detailing the direct conversion of this compound into aziridine or epoxide structures are not widely documented in the scientific literature.

General methodologies exist for the epoxidation of vinylsilanes and the aziridination of alkenes. acs.orgacs.orgorganic-chemistry.orgwikipedia.org For instance, epoxidation can be achieved using peroxy acids, while aziridination often involves the reaction of an alkene with a nitrene precursor. wikipedia.org However, the application of these methods specifically to this compound, and the subsequent reactivity of the resulting silylated and brominated heterocycles, remains a specialized area of research that is not prominently featured in available chemical literature.

Conversion of this compound to Silyl-Acrylate Derivatives

Silyl-acrylates are important monomers and synthetic intermediates. The conversion of an allyl group into an acrylate typically requires oxidation and rearrangement. While various palladium-catalyzed reactions, such as the Heck reaction, are known to couple aryl halides with acrylates, the direct transformation of the 2-bromoallyl functionality within this compound into a silyl-acrylate is not a standard or widely reported synthetic protocol. ugent.benih.gov Such a conversion would likely require a multi-step sequence, potentially involving transformations like hydroboration/oxidation or ozonolysis followed by further functional group manipulation, but a direct, one-pot conversion is not readily found in the surveyed literature.

Applications in Natural Product Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the total synthesis of complex, biologically active natural products.

This compound as a Key Intermediate in Biologically Active Compound Synthesis (e.g., Amphidinol 3)

One of the most notable applications of this compound is in the synthesis of Amphidinol 3. nih.gov Amphidinol 3 is a potent antifungal agent isolated from the dinoflagellate Amphidinium klebsii. wikipedia.orgyoutube.com Its complex structure, featuring numerous stereocenters and a long polyol chain, makes it a challenging synthetic target.

In a reported synthetic route toward a key fragment of Amphidinol 3, this compound is used in a crucial Hosomi-Sakurai allylation step. nih.gov The reaction involves the addition of the (2-bromoallyl)trimethylsilyl nucleophile to a complex aldehyde intermediate. This step is critical for constructing the carbon backbone of the molecule and setting a key stereocenter. The high diastereoselectivity of the reaction, guided by the existing chirality in the aldehyde substrate, is essential for the success of the synthesis. nih.gov The vinyl bromide handle installed in this step serves as a functional group for subsequent cross-coupling reactions to further elaborate the molecular structure, demonstrating the strategic importance of this reagent in the synthesis of this complex natural product.

Table 2: Role of this compound in the Synthesis of an Amphidinol 3 Intermediate

| Parameter | Details |

|---|---|

| Natural Product | Amphidinol 3 |

| Key Reaction | Diastereoselective Hosomi-Sakurai allylation. nih.gov |

| Reactants | Chiral aldehyde precursor and this compound. nih.gov |

| Catalyst | Titanium tetrachloride (TiCl₄). nih.gov |

| Significance | Establishes a new stereocenter and extends the carbon chain, introducing a vinyl bromide for further elaboration. nih.gov |

Contributions to Materials Science

Organosilanes are widely utilized in materials science as coupling agents, for surface modification, and as monomers in polymerization reactions. nih.govshinetsusilicone-global.com The bifunctional nature of this compound, possessing both a reactive allyl group suitable for polymerization and a trimethylsilyl group that can promote adhesion or be chemically modified, suggests its potential utility in this field.

For instance, the allyl group could theoretically participate in radical polymerizations or Ring-Opening Metathesis Polymerization (ROMP) under certain conditions. wikipedia.orgwikipedia.org The vinyl bromide could also be a site for post-polymerization modification. mdpi.comnih.gov Furthermore, silanes are commonly used to functionalize the surface of inorganic materials like silica to alter their properties, such as hydrophobicity. researchgate.netnih.govnih.gov However, despite this theoretical potential, specific research detailing the application of this compound as a monomer for novel polymers or as a surface modification agent is not prominent in the current scientific literature. Its role in materials science remains an area with potential for future exploration.

Role of this compound in the Formulation of Advanced Materials, Polymers, and Coatings

Currently, there is a notable absence of dedicated research literature detailing the specific role and applications of this compound in the direct formulation of advanced materials, polymers, and coatings. While the compound is recognized as a valuable reagent in organic synthesis, particularly in Hosomi-Sakurai allylation reactions for the construction of complex molecules, its direct application as a monomer, crosslinking agent, or functional additive in materials science is not well-documented in publicly available scientific literature.

General chemical supplier catalogs list this compound among reagents for polymer synthesis, but specific examples of resulting polymers or their properties are not provided. Similarly, a broad patent for an "image making medium" includes this compound in a long list of potential chemical components of a polymerizable mixture. However, the patent does not offer specific formulations, detail the compound's function within the polymer matrix, or provide data on the final material's performance.

The scientific literature extensively covers the use of other functionalized silanes in the creation of a wide array of polymers and coatings. These related compounds are employed to introduce specific functionalities, enhance adhesion, improve crosslinking density, and modify surface properties. It is conceivable that this compound, with its vinyl bromide and trimethylsilyl groups, could theoretically be explored for similar purposes. The vinyl bromide moiety could potentially participate in polymerization reactions or serve as a site for post-polymerization modification, while the trimethylsilyl group could influence properties such as hydrophobicity and thermal stability.

However, without specific research studies focused on the polymerization of this compound or its incorporation into polymer and coating formulations, any discussion of its role remains speculative. Detailed research findings, including reaction kinetics, polymer characterization, and material performance data, are necessary to scientifically establish its utility in these applications. As of now, such data for this compound is not available in the reviewed scientific and technical databases.

Stereochemical and Regiochemical Control in Reactions Involving 2 Bromoallyl Trimethylsilane

Diastereoselective Outcomes and Control in (2-Bromoallyl)trimethylsilane-Mediated Allylation Reactions

The addition of allylsilanes to aldehydes, a variant of the Hosomi-Sakurai reaction, is a powerful method for the formation of homoallylic alcohols. nih.gov The stereochemical outcome of these reactions, when using substituted allylsilanes like this compound, is highly dependent on the reaction conditions, particularly the nature of the Lewis acid employed and the potential for chelation control.

In Lewis acid-mediated allylations, such as with titanium tetrachloride (TiCl₄), the reaction generally proceeds through an acyclic transition state. For allylsilanes, this typically results in a syn diastereomer. wikipedia.org The stereochemistry is dictated by the geometry of the allylsilane and the preferred orientation of the aldehyde and allylsilane in the transition state to minimize steric interactions.

However, the presence of a substituent on the aldehyde that can act as a chelating agent (e.g., an α-alkoxy group) can alter the diastereoselectivity. When a chelating Lewis acid is used, a rigid, cyclic transition state can form, leading to the preferential formation of the anti product. Conversely, non-chelating conditions favor the syn product via an open transition state. The interplay between these two pathways allows for selective synthesis of either diastereomer.

The diastereoselectivity of these reactions can be further influenced by the use of chiral allylsilanes or chiral catalysts, which can induce high levels of enantioselectivity. nih.govnih.gov The inherent stereochemistry of the allylsilane can dictate the facial selectivity of the addition to the aldehyde.

Table 1: Expected Diastereoselective Outcomes in Allylation Reactions

| Aldehyde Substituent | Lewis Acid Type | Predominant Control | Expected Major Diastereomer |

|---|---|---|---|

| Non-chelating (e.g., Alkyl) | Non-chelating (e.g., BF₃·OEt₂) | Felkin-Anh | syn |

| Chelating (e.g., α-alkoxy) | Non-chelating (e.g., BF₃·OEt₂) | Felkin-Anh | syn |

| Chelating (e.g., α-alkoxy) | Chelating (e.g., TiCl₄, SnCl₄) | Chelation | anti |

Regioselective Radical Bromination and Carbon-Carbon Bond Formation with this compound

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility, particularly in radical bromination and carbon-carbon bond forming reactions.

Regioselective Radical Bromination:

Allylic bromination, often carried out using N-bromosuccinimide (NBS) with a radical initiator, proceeds via a radical chain mechanism. organic-chemistry.orgmasterorganicchemistry.com The key intermediate is a resonance-stabilized allylic radical. For an unsymmetrical alkene, this can lead to the formation of a mixture of constitutional isomers. libretexts.org In the case of this compound, abstraction of an allylic hydrogen would lead to a radical intermediate. Due to resonance, the unpaired electron can be delocalized, potentially leading to bromination at different positions. However, the stability of the resulting radical and steric factors will influence the major product. The reaction with NBS is known to provide a low concentration of Br₂, which favors radical substitution over electrophilic addition to the double bond. masterorganicchemistry.com

Carbon-Carbon Bond Formation:

This compound serves as a precursor for more complex functionalized allylsilanes through palladium-catalyzed cross-coupling reactions. For instance, it can be converted to its corresponding Grignard reagent, which then undergoes transmetalation to form a 2-trimethylstannylated derivative. This stannane (B1208499) can then participate in Stille coupling reactions with various organic halides, such as acid chlorides and bromoarenes, to form new carbon-carbon bonds. sci-hub.se This two-step sequence allows for the introduction of a wide range of functional groups at the 2-position of the allyltrimethylsilane (B147118) scaffold. Other palladium-catalyzed reactions like the Heck, Sonogashira, and Negishi couplings are also powerful tools for C-C bond formation with vinyl halides. wikipedia.orgnrochemistry.comwikipedia.orglibretexts.orgwikipedia.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org

Table 2: Potential Carbon-Carbon Bond Forming Reactions

| Reaction Type | Coupling Partner | Catalyst System | Expected Product Type |

|---|---|---|---|

| Stille Coupling (via stannane) | Acid Chloride (RCOCl) | Pd(0) | 2-Acylallyltrimethylsilane |

| Stille Coupling (via stannane) | Aryl Bromide (ArBr) | Pd(0) | 2-Arylallyltrimethylsilane |

| Heck Coupling | Alkene | Pd(0) / Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) / Base | Conjugated Enyne |

| Negishi Coupling (via organozinc) | Aryl/Vinyl Halide | Pd(0) or Ni(0) | Substituted Allylsilane |

Influence of the Trimethylsilyl (B98337) Group on Stereochemical Pathways and Product Distribution

The trimethylsilyl (TMS) group in this compound plays a crucial role in directing the stereochemical and regiochemical course of its reactions through a combination of steric and electronic effects.

Electronic Effects:

The most significant electronic effect of the TMS group is its ability to stabilize a positive charge at the β-position through hyperconjugation, known as the β-silicon effect. wikipedia.org In electrophilic substitution reactions, this effect directs the incoming electrophile to the γ-carbon of the allylsilane, leading to the formation of a β-silyl carbocation intermediate. Subsequent elimination of the silyl (B83357) group results in the formation of a new double bond with high regioselectivity. core.ac.uk This electronic influence is fundamental to the synthetic utility of allylsilanes in a variety of carbon-carbon bond-forming reactions. The presence of the silyl group can also influence the regio- and stereochemistry of reactions at the double bond. nih.gov

Steric Effects:

The trimethylsilyl group is sterically demanding due to its large molecular volume. nih.gov This steric bulk can influence the facial selectivity of reactions by directing the approach of reagents to the less hindered face of the molecule. In allylation reactions, the steric hindrance of the TMS group helps to control the conformation of the transition state, thereby influencing the diastereoselectivity of the product. sci-hub.se The steric properties of the TMS group can be exploited to control the stereochemical outcome of various transformations.

The combination of these steric and electronic properties makes the trimethylsilyl group a powerful control element in the reactions of this compound, enabling a high degree of selectivity in the formation of complex organic molecules.

Table 3: Summary of the Influence of the Trimethylsilyl Group

| Effect | Description | Consequence in Reactions |

|---|---|---|

| Electronic (β-Silicon Effect) | Stabilization of a β-carbocation through hyperconjugation. | Directs electrophilic attack to the γ-position; controls regioselectivity of bond formation. |

| Steric Hindrance | Large size of the trimethylsilyl group. | Influences facial selectivity by blocking one face of the molecule; controls transition state geometry, affecting diastereoselectivity. |

Catalytic Strategies in 2 Bromoallyl Trimethylsilane Chemistry

Application of Lewis Acid Catalysis (e.g., SnCl4, AlCl3, BF3·OEt2, TiCl4)

Lewis acid catalysis is primarily employed to activate electrophiles, typically carbonyl compounds, for reaction with the nucleophilic allylsilane portion of (2-Bromoallyl)trimethylsilane. This class of reaction, known as the Hosomi-Sakurai reaction, involves the conjugate addition of an allylsilane to an α,β-unsaturated ketone or the direct addition to an aldehyde or ketone. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the double bond of the allylsilane.

Commonly used Lewis acids such as titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), aluminum trichloride (B1173362) (AlCl3), and boron trifluoride etherate (BF3·OEt2) are effective in promoting these transformations. wiley.comresearchgate.net The choice of Lewis acid can be critical and may influence the reaction pathway. For instance, in studies with structurally similar allylsilanes, weaker Lewis acids like BF3·OEt2 have been observed to favor ene reaction pathways with aldehydes, while stronger Lewis acids promote Sakurai allylation reactions. nih.govresearchgate.net In reactions of allylstannanes, which are analogous to allylsilanes, strong Lewis acids like TiCl4 and SnCl4 can react via a transmetalation process, where the in-situ generated allylic halometal species is more reactive than the parent organometallic compound. wiley.com This phenomenon suggests that the reaction mechanism with this compound may also be tuned by the specific Lewis acid employed.

The general mechanism involves the activation of the carbonyl compound, followed by the attack of the allylsilane's γ-carbon, with the concurrent departure of the silyl (B83357) group, which is stabilized by the nucleophile that was coordinated to the Lewis acid. This process is driven by the formation of a stable β-silyl carbocation intermediate, known as the "beta-silicon effect."

Table 1: Lewis Acids in Allylsilane Reactions

| Lewis Acid | Typical Role in Allylsilane Chemistry | Potential Reaction Pathway with this compound |

|---|---|---|

| TiCl4 | Strong activator for Hosomi-Sakurai reactions; can induce transmetalation. wiley.com | Allylation of activated aldehydes and ketones. |

| SnCl4 | Effective catalyst for additions to carbonyls; may also participate in transmetalation. wiley.com | Allylation of activated carbonyl compounds. |

| AlCl3 | Commonly used strong Lewis acid for various organic transformations, including allylations. researchgate.net | Promotion of nucleophilic attack on electrophiles. |

| BF3·OEt2 | Milder Lewis acid, capable of promoting both Hosomi-Sakurai and ene reactions depending on the substrate. nih.govresearchgate.net | Allylation or potential ene-type reactions. |

Utilization of Transition Metal Catalysis (e.g., Palladium, Rhenium, Copper) in this compound Reactions

The dual functionality of this compound allows for diverse applications in transition metal catalysis, engaging either the carbon-bromine bond in cross-coupling reactions or the allylsilane moiety in substitution or cyclization reactions.

Palladium: Palladium catalysis is exceptionally versatile for reactions involving this compound. The carbon-bromine bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of new carbon-carbon bonds at the C2 position of the allyl scaffold. nih.govunistra.fr

Furthermore, the allylsilane functionality can undergo palladium(II)-catalyzed reactions. For example, allylsilanes containing internal nucleophiles can undergo cyclization, proceeding through an (η3-allyl)palladium intermediate that is formed by the allylic displacement of the silyl group. nih.gov This pathway opens up possibilities for intramolecular bond formation where the trimethylsilyl (B98337) group acts as a leaving group, a process known as the Trost-Tsuji reaction.

Copper: Copper catalysts are known to facilitate a range of transformations including cross-coupling and silylation reactions. nih.govrsc.org While stoichiometric amounts of copper were historically required for some transformations, modern catalytic protocols have been developed. organic-chemistry.org Copper catalysis can be employed for the silylation of aryl and alkenyl triflates using silylboronic esters, demonstrating copper's ability to generate active silylcopper species. rsc.org By analogy, copper catalysts could potentially mediate reactions involving either the C-Br or C-Si bond in this compound, for instance in coupling reactions or additions to unsaturated systems.

Rhenium: Rhenium complexes have been recognized as effective catalysts in oxidation and, more recently, in hydrosilylation reactions. mdpi.com Carbonyl rhenium(I) complexes, for example, can catalyze the hydrosilylation of carbonyl substrates. mdpi.com While this specific reaction involves the addition of a hydrosilane (R3Si-H) across an unsaturated bond and is thus not a direct transformation of this compound, it highlights the capacity of rhenium to activate silicon-containing compounds for organic transformations.

Table 2: Transition Metals in this compound Chemistry

| Transition Metal | Primary Catalytic Role | Reactive Site on this compound |

|---|---|---|

| Palladium | Cross-coupling (e.g., Suzuki) and allylic substitution/cyclization. nih.govnih.gov | C-Br bond and Allylsilane moiety |

| Copper | Coupling reactions and silylations. rsc.orgrsc.org | C-Br bond and Allylsilane moiety |

| Rhenium | Primarily known for hydrosilylation and oxidation catalysis. mdpi.com | (By analogy for silane (B1218182) activation) Allylsilane moiety |

Role of Specific Catalysts in Promoting Reactivity and Enhancing Selectivity in this compound Transformations

The choice of catalyst is paramount not only for promoting reactions but also for controlling their selectivity (chemo-, regio-, and stereoselectivity). Given that this compound is an unsymmetrical allyl reagent, regioselectivity is a key consideration in many of its transformations.

In Lewis acid-catalyzed allylations, the nature of the acid can dictate the reaction outcome. nih.gov The coordination strength and steric bulk of the Lewis acid can influence the geometry of the transition state, thereby affecting the stereoselectivity of the addition to chiral electrophiles.

In palladium-catalyzed reactions, ligands play a crucial role in determining both reactivity and selectivity. For instance, in cross-coupling reactions of related γ-substituted allylic silanes, the substituents on the silicon atom were found to heavily influence γ-selectivity. illinois.edu In palladium-catalyzed allylic alkylations, the nucleophilic attack can occur at either the α- or γ-position of the (η3-allyl)palladium intermediate. The regioselectivity of this attack can be steered by the electronic and steric properties of the phosphine (B1218219) ligands, the nature of the counterion, and the solvent. nih.gov Similarly, in intramolecular cyclizations of allylsilanes, high chemo- and regioselectivity in the nucleophilic attack on the palladium intermediate is often observed. nih.gov Mechanistic studies have also shown that co-catalysts, such as copper(II) chloride, can activate the (η3-allyl)palladium intermediate towards nucleophilic attack, further enhancing reactivity. nih.gov

Strategies for Catalyst Recovery and Reuse in this compound Synthesis

The high cost and potential toxicity of many transition metal catalysts, particularly palladium, make their recovery and reuse a critical aspect of sustainable chemical synthesis. Several strategies have been developed for the recovery of palladium catalysts from coupling reactions, which are directly applicable to syntheses involving this compound.

One common laboratory and industrial method involves the precipitation of the palladium catalyst from the reaction mixture. After the reaction is complete, the palladium can be converted to an insoluble form and recovered by filtration. mdpi.com Another approach involves acidification of the reaction mixture after completion. This can help to break up complexes and facilitate the separation of the organic product from the aqueous phase containing the catalyst, which can then be recovered. google.com

Future Research Trajectories and Methodological Advancements in 2 Bromoallyl Trimethylsilane Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

While current synthetic routes to (2-Bromoallyl)trimethylsilane are established, a significant avenue for future research lies in the development of more efficient, cost-effective, and environmentally benign methodologies. The fine chemical industry is increasingly shifting towards sustainable practices, driving the need to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Future synthetic strategies could explore:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems could dramatically improve atom economy. Research into transition-metal-catalyzed silylation or bromination of allene (B1206475) precursors, for instance, may yield more direct and less wasteful pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher throughput and purity while minimizing handling of potentially hazardous intermediates.

Alternative Starting Materials: Investigation into more abundant, renewable, or less expensive starting materials could significantly enhance the economic viability and sustainability of its large-scale production.

These advancements are critical for making this compound a more accessible reagent for both academic research and industrial applications.

Exploration of Uncharted Reaction Mechanisms and Pathways Involving this compound

The reactivity of this compound is largely centered on its function as an allyl anion equivalent. However, the interplay between the vinyl bromide, the allyl system, and the trimethylsilyl (B98337) group allows for a rich and potentially underexplored reactivity profile. Future mechanistic studies will be crucial for unlocking the full synthetic potential of this reagent.

Key areas for exploration include:

Lewis Acid-Catalyzed Allylations: While allylsilanes are known to participate in Lewis acid-catalyzed additions to electrophiles, the specific influence of the 2-bromo substituent on reaction rates, regioselectivity, and stereoselectivity is not fully understood. researchgate.net Detailed kinetic and stereochemical studies could reveal subtle mechanistic features, allowing for more precise control over reaction outcomes.

Transition-Metal-Catalyzed Cross-Coupling: The vinyl bromide moiety presents a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Heck). Investigating these transformations could open pathways to complex, highly functionalized molecules. A key research question would be how the adjacent trimethylsilylmethyl group influences the reactivity of the vinyl bromide.

Radical and Photochemical Reactions: Exploring the participation of this compound in radical-based or photochemical transformations is a largely uncharted area. Such pathways could lead to novel bond constructions and molecular scaffolds that are inaccessible through traditional ionic reaction mechanisms.

A thorough understanding of all potential reaction pathways is essential for rationalizing product formation and designing new synthetic applications. ethz.ch

Expansion of Applications in Pharmaceutical Development and Agrochemical Synthesis

The development of new pharmaceuticals and agrochemicals relies heavily on the availability of unique molecular building blocks that can be used to construct novel and complex structures. researchgate.netnih.gov this compound provides a scaffold containing multiple functional groups that can be strategically manipulated, making it an attractive candidate for creating libraries of compounds for biological screening.

Future research in this domain will likely focus on:

Scaffold Synthesis: Using the reagent as a linchpin to construct core molecular frameworks is a promising strategy. For example, its use in synthesizing unique carbocyclic ring systems, which are often found in biologically active natural products, represents a significant opportunity. business-standard.comsciencedaily.com

Bioisosteric Replacement: The unique electronic and steric properties of the 2-bromoallyl moiety could be exploited for bioisosteric replacement in known active compounds. This could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery: In fragment-based approaches, small molecules are screened for binding to biological targets. This compound itself, or simple derivatives, could serve as valuable fragments that can be elaborated into more potent lead compounds.

The successful application of this reagent in synthesizing new bioactive molecules will ultimately depend on a synergistic relationship between synthetic methodology development and biological testing. bohrium.com

Computational Studies on Reaction Pathways, Selectivity, and Design of this compound Transformations

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net For this compound, theoretical investigations can provide profound insights into its behavior that are difficult to obtain through experimentation alone.

Future computational work could target:

Mechanism and Selectivity Analysis: Using methods like Density Functional Theory (DFT), researchers can model the transition states of reactions involving this compound. nih.gov This allows for the rationalization of observed diastereoselectivity in its additions to aldehydes and other electrophiles. The interaction-distortion/activation-strain model, for instance, can be employed to pinpoint the specific orbital and electrostatic interactions that favor one stereochemical outcome over another. nih.gov

Predicting Reactivity: Computational models can be used to predict how the reagent will react with a wide range of substrates or under different catalytic conditions. This predictive power can guide experimental design, saving time and resources by prioritizing reactions that are most likely to succeed.

Catalyst Design: For transition-metal-catalyzed reactions, computational studies can help in designing ligands that optimize the efficiency and selectivity of the transformation. By modeling the catalytic cycle, researchers can identify rate-limiting steps and design new catalysts to overcome these barriers.

By combining theoretical calculations with experimental work, a more complete and nuanced understanding of the chemistry of this compound can be achieved, accelerating the discovery of new reactions and applications.

Q & A

Q. What are the key synthetic routes for preparing (2-Bromoallyl)trimethylsilane, and how do reaction conditions influence regioselectivity?

this compound is typically synthesized via allylic bromination of trimethylsilyl-substituted alkenes. Classic methods involve halogenation of allylsilanes using bromine sources like N-bromosuccinimide (NBS) under radical or ionic conditions. For example, regioselectivity in allylic bromination can be controlled by solvent polarity and initiators (e.g., radical initiators like AIBN favor allylic positions over electrophilic pathways) . Optimization of reaction temperature (0–25°C) and stoichiometry of brominating agents minimizes side reactions such as over-bromination or silane cleavage .

Q. How should this compound be purified to ensure stability in subsequent reactions?

Purification via fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is recommended to remove residual bromine or silanol byproducts. Storage under inert atmosphere (argon or nitrogen) at –20°C prevents hydrolysis. Analytical techniques like and GC-MS are critical for verifying purity, as trace moisture can hydrolyze the Si–Br bond, forming siloxanes .

Q. What mechanistic pathways govern the reactivity of this compound in allylic substitutions?

The bromoallyl group acts as an electrophilic partner in S2 or radical-mediated substitutions. The trimethylsilyl moiety stabilizes transition states through β-silicon effects, lowering activation barriers. For example, in cross-coupling reactions, palladium catalysts facilitate oxidative addition at the C–Br bond, while the silyl group enhances allylic strain, directing nucleophilic attack .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for this compound-mediated C–H functionalization?

Discrepancies in mechanistic proposals (e.g., radical vs. polar pathways) can be addressed through kinetic isotope effect (KIE) studies and trapping experiments. For instance, adding radical scavengers (TEMPO) inhibits reactions if a radical chain mechanism is operative. Computational modeling (DFT) further clarifies transition-state geometries and charge distribution, reconciling divergent experimental observations .

Q. What strategies optimize catalytic systems for enantioselective transformations using this compound?

Chiral ligands such as BINAP or phosphoramidites, paired with transition metals (Pd, Cu), enable asymmetric allylic alkylation. Solvent effects (e.g., toluene vs. THF) and additives (e.g., LiCl) improve catalyst turnover and enantiomeric excess (ee). Recent studies show that steric tuning of ligands mitigates undesired β-hydride elimination, enhancing selectivity for branched products .

Q. What are the thermal decomposition pathways of this compound, and how do they impact high-temperature reactions?

Thermolysis studies indicate Si–C bond cleavage above 150°C, releasing trimethylsilane and bromoalkene fragments. Decomposition kinetics can be monitored via TGA or in situ FTIR. To minimize degradation, reactions should be conducted below 100°C with short residence times. Computational studies (e.g., Arrhenius parameter estimation) aid in predicting stability under varied conditions .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cycloadditions?

Electron-withdrawing groups on the allyl system enhance electrophilicity, favoring [3+2] cycloadditions with dipolarophiles like nitrones. Conversely, electron-donating substituents shift reactivity toward conjugate additions. Hammett studies (σ correlations) quantitatively link substituent effects to reaction rates and regioselectivity .

Methodological Guidance

- Contradiction Analysis : Cross-validate literature data using control experiments (e.g., isotopic labeling for mechanistic elucidation) .

- Data Interpretation : Apply multivariate analysis (PCA) to disentangle solvent, temperature, and catalyst effects on yield and selectivity .

- Safety Protocols : Use corrosion-resistant equipment (e.g., PTFE-lined reactors) due to bromine release during decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.